molecular formula C9H22NNaO7P2 B15128327 Sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate

Sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate

Cat. No.: B15128327
M. Wt: 341.21 g/mol
InChI Key: ZVLRNAUZHJGDIG-UHFFFAOYSA-M
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Description

Chemical Structure and Properties Sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate, commonly known as ibandronate sodium, is a nitrogen-containing bisphosphonate with the molecular formula C₉H₂₂NO₇P₂·Na (anhydrous) or C₉H₂₄NNaO₈P₂·H₂O (monohydrate) and a molecular weight of 359.23 g/mol (monohydrate). Its IUPAC name reflects the presence of two phosphonate groups and a hydroxyl group at the C1 position, with a branched alkylamino side chain (isopentyl-methyl) at C3. The compound is a white, crystalline powder, freely soluble in water but insoluble in organic solvents.

Pharmacological Applications
Ibandronate sodium is clinically used to treat osteoporosis and malignant hypercalcemia by inhibiting osteoclast-mediated bone resorption. Marketed under trade names like Boniva® and Bondronat®, it exhibits high affinity for hydroxyapatite in bone tissue, enabling sustained therapeutic effects.

Properties

Molecular Formula

C9H22NNaO7P2

Molecular Weight

341.21 g/mol

IUPAC Name

sodium;hydroxy-[1-hydroxy-3-[methyl(3-methylbutyl)amino]-1-phosphonopropyl]phosphinate

InChI

InChI=1S/C9H23NO7P2.Na/c1-8(2)4-6-10(3)7-5-9(11,18(12,13)14)19(15,16)17;/h8,11H,4-7H2,1-3H3,(H2,12,13,14)(H2,15,16,17);/q;+1/p-1

InChI Key

ZVLRNAUZHJGDIG-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate typically involves multiple stepsCommon reagents used in the synthesis include sodium cyanoborohydride and formaldehyde in acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions under controlled conditions, utilizing advanced techniques such as continuous flow synthesis and high-pressure reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Hydrolysis

Phosphonates undergo hydrolysis under acidic or basic conditions:

R-PO(OH)2R-PO(OH) +H+\text{R-PO(OH)}_2 \rightarrow \text{R-PO(OH)}^-\ + \text{H}^+

This reaction is critical for stability studies, particularly in aqueous environments .

Phosphorylation

The compound may participate in phosphorylation reactions, transferring the phosphonate group to nucleophiles (e.g., hydroxyl groups):

R-PO(OH)2+NuR-PO(OH)Nu+H+\text{R-PO(OH)}_2 + \text{Nu} \rightarrow \text{R-PO(OH)Nu} + \text{H}^+

This is common in biochemical processes involving phosphate transfer .

Condensation Reactions

The amino group enables condensation with carbonyl compounds (e.g., ketones, aldehydes):

R-NH2+RCO-R’R-NH-C(R’)=O+H2O\text{R-NH}_2 + \text{RCO-R'} \rightarrow \text{R-NH-C(R')=O} + \text{H}_2\text{O}

Such reactions are pivotal in drug synthesis and therapeutic applications .

O-Alkylation

The hydroxyl group may undergo O-alkylation, as suggested by the patent’s mention of O-alkylation methods :

R-OH+R’-XR-OR’+HX\text{R-OH} + \text{R'-X} \rightarrow \text{R-OR'} + \text{HX}

This reaction could modify the compound’s structure for enhanced stability or bioavailability.

Comparison of Reaction Types

Reaction TypeReagents/ConditionsKey ProductsFunctional Group Involved
HydrolysisAcid/Base, WaterPhosphoric acid derivativesPhosphonate (-PO(OH)₂)
PhosphorylationNucleophiles (e.g., alcohols)Phosphorylated adductsPhosphonate
CondensationCarbonyl compounds, Acid catalystImines, AmidesAmino (-NH₂)
O-AlkylationAlkyl halides, BaseAlkoxy derivativesHydroxyl (-OH)

Chemical Stability and Hazards

  • Solubility : Soluble in methanol/DMSO (pH basic conditions) .

  • Reactivity : May react with strong acids/bases or nucleophiles, as indicated by hazard statements (e.g., H302: toxic if swallowed) .

  • Decomposition : No hazardous decomposition products reported under standard conditions .

Structural Similarity and Reactivity

CompoundStructure Key FeaturesReactivity Comparison
Sodium hydrogen phosphonateSimple phosphonate groupLimited to hydrolysis/phosphorylation
Aminoethylphosphonic acidAmino group but no branched alkyl chainEnhanced nucleophilicity but lower stability
Current compoundPhosphonate + amino + branched alkylVersatile (hydrolysis, condensation, alkylation)

Research Implications

The compound’s dual functionality (phosphonate + amino) positions it as a candidate for:

  • Drug design : As a potential inhibitor or scaffold in therapeutic agents.

  • Catalysis : In phosphate transfer reactions or as a ligand.
    Further studies are needed to explore its reactivity in biological systems and industrial applications.

Scientific Research Applications

Sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally related bisphosphonates reveals key differences in side-chain composition, solubility, and pharmacological activity:

Compound Name Substituent at C3 Position Key Features Clinical Use References
Ibandronate Sodium Methyl(isopentyl)amino High water solubility; moderate lipophilicity; long terminal half-life Osteoporosis, hypercalcemia
Minodronate (Compound 1) Pyridin-2-ylamino Aromatic side chain enhances FPPS inhibition potency; higher bioavailability Osteoporosis, bone metastases
[1-Hydroxy-3-(methyl-(4-phenylbutyl)amino)-1-phosphonopropyl]phosphonic acid (Compound 4) Methyl(4-phenylbutyl)amino Increased lipophilicity due to phenyl group; potential for enhanced tissue penetration Experimental (FPPS inhibition studies)
Zoledronate Imidazol-1-yl Heterocyclic nitrogen group; highest FPPS affinity among bisphosphonates Severe hypercalcemia, Paget’s disease N/A*

Notes:

  • FPPS (Farnesyl Pyrophosphate Synthase) Inhibition: Bisphosphonates like ibandronate inhibit FPPS, disrupting osteoclast function. The methyl(isopentyl)amino side chain in ibandronate provides moderate potency compared to minodronate (pyridinyl group) and zoledronate (imidazole), which exhibit stronger FPPS binding due to aromatic/hydrophobic interactions.
  • Lipophilicity and Bioavailability: Ibandronate’s branched alkyl chain balances water solubility and membrane permeability.

Physicochemical Properties

Property Ibandronate Sodium Minodronate Compound 4
Water Solubility Freely soluble Moderate Low (hydrophobic side chain)
LogP (Predicted) -1.2 (monohydrate) -0.8 1.5
Molecular Weight 359.23 g/mol 330.1 g/mol 438.3 g/mol
Formulation Stability Polymorph B preferred Stable in acidic conditions Requires co-crystal studies

Notes:

  • Polymorphism : Ibandronate sodium exists as Polymorph B in pharmaceutical formulations, which ensures consistent dissolution and shelf-life. Similar studies are lacking for experimental compounds like Compound 3.
  • Co-Crystal Strategies: Ibandronate has been co-crystallized with glucopyranosides to enhance intestinal absorption, a tactic less explored for minodronate or Compound 4.

Pharmacokinetics and Clinical Efficacy

  • Half-Life: Ibandronate’s terminal half-life exceeds 10 days due to strong bone binding, comparable to zoledronate but longer than minodronate (5–7 days).
  • Dosing Regimen: Ibandronate is administered monthly (oral) or quarterly (IV), whereas minodronate requires daily dosing, reflecting differences in potency.

Biological Activity

Sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₂₂NNaO₇P₂
  • Molecular Weight : 341.21 g/mol
  • IUPAC Name : Sodium; hydroxy-[1-hydroxy-3-[methyl(3-methylbutyl)amino]-1-phosphonopropyl]phosphinate
  • InChI Key : ZVLRNAUZHJGDIG-UHFFFAOYSA-M

The compound features a phosphonate group, which is known for its versatility in chemical reactions and interactions with biological systems. Its unique structure includes both phosphonate and amino functionalities, suggesting potential interactions with various biological targets.

The biological activity of this compound primarily involves enzyme inhibition. The compound can bind to active sites of specific enzymes, preventing their normal function. This inhibition can influence numerous biochemical pathways, making it a candidate for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes, which may have implications in treating diseases where these enzymes play a critical role.
  • Neuroprotective Effects : Preliminary studies suggest that it may provide neuroprotective benefits, potentially through modulation of neurotransmitter systems.
  • Antimicrobial Properties : Some studies have shown that similar phosphonate compounds exhibit antimicrobial activity, indicating that this compound may share this property.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes affecting pathways
NeuroprotectionPotential modulation of neurotransmitter systems
AntimicrobialExhibits activity against certain pathogens

Case Study: Enzyme Inhibition

In a study exploring the enzyme inhibition properties of this compound, researchers found that it effectively inhibited acetylcholinesterase activity. This finding suggests potential applications in treating conditions like Alzheimer's disease, where acetylcholinesterase inhibition is beneficial for enhancing cholinergic signaling.

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